molecular formula C7H8INO B13124192 1-Ethyl-5-iodopyridin-2(1H)-one

1-Ethyl-5-iodopyridin-2(1H)-one

Katalognummer: B13124192
Molekulargewicht: 249.05 g/mol
InChI-Schlüssel: XDPFWZKWINWGFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-5-iodopyridin-2(1H)-one is an organic compound belonging to the pyridine family It features a pyridine ring substituted with an ethyl group at the first position and an iodine atom at the fifth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-iodopyridin-2(1H)-one can be synthesized through several methods. One common approach involves the iodination of 1-ethylpyridin-2(1H)-one. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows: [ \text{1-Ethylpyridin-2(1H)-one} + I_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-5-iodopyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the iodine atom can yield 1-ethylpyridin-2(1H)-one.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride.

Major Products:

    Substitution: 1-Ethyl-5-substituted pyridin-2(1H)-one.

    Oxidation: this compound N-oxide.

    Reduction: 1-Ethylpyridin-2(1H)-one.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5-iodopyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Wirkmechanismus

The mechanism of action of 1-ethyl-5-iodopyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    1-Ethyl-5-bromopyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.

    1-Ethyl-5-chloropyridin-2(1H)-one: Contains a chlorine atom at the fifth position.

    1-Ethyl-5-fluoropyridin-2(1H)-one: Features a fluorine atom at the fifth position.

Uniqueness: 1-Ethyl-5-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s chemical behavior and interactions.

Eigenschaften

Molekularformel

C7H8INO

Molekulargewicht

249.05 g/mol

IUPAC-Name

1-ethyl-5-iodopyridin-2-one

InChI

InChI=1S/C7H8INO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3

InChI-Schlüssel

XDPFWZKWINWGFM-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=CC1=O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.